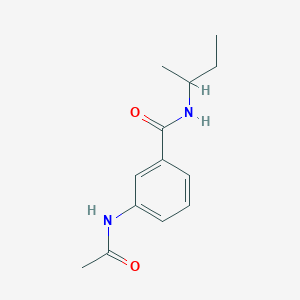![molecular formula C16H24N2O2 B269224 N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B269224.png)
N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BML-210 and is a member of the class of benzamides.
Mécanisme D'action
The mechanism of action of N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This results in the induction of apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This results in the induction of apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This can help in the development of more effective drugs based on this compound. Furthermore, research can be conducted to explore the potential of this compound in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide involves the reaction of 4-aminobenzoyl chloride with N-butyl-2,2-dimethylpropanamide in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation between the two compounds, resulting in the formation of N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. This makes it a potential candidate for the development of new anticancer drugs.
Propriétés
Nom du produit |
N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
N-butyl-4-(2,2-dimethylpropanoylamino)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-5-6-11-17-14(19)12-7-9-13(10-8-12)18-15(20)16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19)(H,18,20) |
Clé InChI |
CXPDQKSPZCRRBN-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
SMILES canonique |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B269141.png)
![N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269142.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B269144.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide](/img/structure/B269146.png)
![2-chloro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269147.png)
![3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269148.png)
![2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269150.png)
![4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269153.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)
